molecular formula C12H17ClN2O2 B1419596 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1209863-82-0

1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1419596
CAS No.: 1209863-82-0
M. Wt: 256.73 g/mol
InChI Key: NGPKOBCHGFXBMG-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. This compound features a piperidine ring, a pyridine ring with a methyl group at the 5-position, and a carboxylic acid group, making it a versatile intermediate in chemical synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methylpyridine-2-carboxylic acid and piperidine.

  • Reaction Steps:

    • The carboxylic acid group of 5-methylpyridine-2-carboxylic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.

    • The acid chloride is then reacted with piperidine to form the piperidine-4-carboxylic acid derivative.

  • Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. This involves controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the methyl group on the pyridine ring to a carboxylic acid.

  • Reduction: Reduction reactions can be employed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions at the piperidine ring can introduce various functional groups, enhancing the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 5-Methylpyridine-2,6-dicarboxylic acid.

  • Reduction Products: 5-Methylpyridine-2-carboxylic acid alcohol.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

  • Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.

  • Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The molecular targets and pathways involved would be specific to the biological system or disease being targeted.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid: Lacks the methyl group on the pyridine ring.

  • 5-Methylpyridine-2-carboxylic acid: Lacks the piperidine ring.

  • N-Methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group on the nitrogen atom of the piperidine ring.

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-9-2-3-11(13-8-9)14-6-4-10(5-7-14)12(15)16;/h2-3,8,10H,4-7H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPKOBCHGFXBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209863-82-0
Record name 1-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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